Taselisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Taselisib for Specific Cancers

Breast Cancer

Taselisib has been extensively studied in the context of breast cancer, particularly in patients with advanced or metastatic disease harboring a specific mutation in the PIK3CA gene. This mutation leads to overactive PI3K signaling, making cancer cells dependent on this pathway for survival []. Clinical trials have shown promising results for Taselisib in combination with other therapies for patients with PIK3CA-mutated breast cancer [].

Other Cancers

Research is ongoing to explore the efficacy of Taselisib in other cancer types where the PI3K pathway is implicated. Studies are investigating its use in cancers such as endometrial cancer, ovarian cancer, and certain types of blood cancers [, , ].

Taselisib for Combination Therapy

A significant area of research focuses on utilizing Taselisib in combination with other anti-cancer drugs. The rationale behind this approach is to target multiple aspects of cancer cell biology simultaneously, potentially leading to improved treatment outcomes. Clinical trials are evaluating Taselisib alongside chemotherapy, hormonal therapy, and other targeted therapies for various cancers [, ].

Taselisib for Resistance Mechanisms

Cancer cells can develop resistance to therapies over time. Scientific research is investigating the mechanisms by which cancer cells develop resistance to Taselisib. This knowledge can be used to develop strategies to overcome resistance and improve the long-term effectiveness of Taselisib-based treatments [].

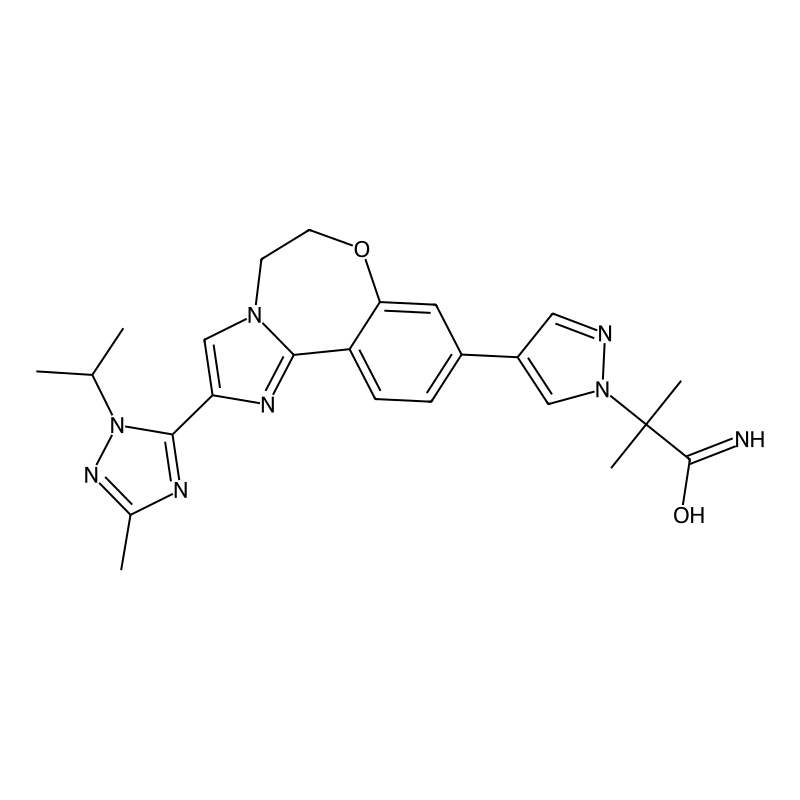

Taselisib, also known as GDC-0032, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the alpha isoform of PI3K. This compound has shown increased potency against mutant forms of the PI3K alpha isoform compared to its wild-type counterpart. By inhibiting the PI3K pathway, Taselisib disrupts downstream signaling that regulates tumor cell proliferation and apoptosis, making it a promising candidate in cancer therapy, particularly for tumors with PIK3CA mutations .

Taselisib acts primarily through its interaction with the ATP-binding pocket of the catalytic subunit of PI3K. The inhibition leads to a decrease in the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is crucial for activating signaling cascades involved in cell growth and survival. The chemical structure of Taselisib allows it to effectively compete with ATP for binding to the enzyme, thus blocking its activity .

Taselisib has demonstrated significant biological activity in various preclinical and clinical studies. It has been shown to inhibit tumor growth in models expressing mutant PIK3CA. In a Phase I clinical trial involving patients with advanced solid tumors, Taselisib exhibited a confirmed response rate of 36% in patients with PIK3CA-mutant tumors . Additionally, it has been evaluated in combination with other agents like letrozole in breast cancer models, showing enhanced efficacy against drug-resistant cancer cells .

The synthesis of Taselisib involves several steps that include the construction of its complex triazole and pyrazole moieties. While specific synthetic routes may vary, they generally encompass reactions such as cyclization and functional group modifications to achieve the final compound. The detailed synthetic pathway has not been extensively published but typically involves standard organic synthesis techniques like condensation reactions and purification methods such as high-performance liquid chromatography .

Taselisib is primarily being explored for its therapeutic potential in treating various cancers, including breast cancer, ovarian cancer, and solid tumors characterized by PIK3CA mutations. Its ability to overcome resistance mechanisms associated with other therapies makes it a valuable candidate for combination treatments . Additionally, ongoing clinical trials are assessing its safety and efficacy across different cancer types.

Interaction studies have shown that Taselisib can affect various signaling pathways beyond PI3K. For instance, it has been noted to interact with estrogen receptor signaling pathways when combined with aromatase inhibitors like letrozole. This interaction suggests that Taselisib may have broader implications in modulating tumor microenvironments and overcoming drug resistance . Furthermore, potential drug-drug interactions have been identified; for example, co-administration with ambroxol may increase the risk of methemoglobinemia .

Taselisib shares structural and functional similarities with several other PI3K inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Selectivity | Targeted Isoform | Clinical Status | Notable Features |

|---|---|---|---|---|

| Taselisib | High | PI3K alpha | Investigational | Overcomes resistance in breast cancer |

| Idelalisib | Moderate | PI3K delta | Approved | Used primarily for hematologic malignancies |

| Copanlisib | Moderate | PI3K alpha/delta | Approved | Administered via intravenous route |

| Alpelisib | High | PI3K alpha | Approved | Specifically targets PIK3CA mutations |

Uniqueness of Taselisib:

- Enhanced Potency: Taselisib demonstrates higher selectivity for mutant forms of PI3K alpha compared to other inhibitors.

- Combination Therapy Potential: Its efficacy in combination with other drugs like letrozole provides an edge in treating resistant cancers.

- Broad Application Spectrum: While many similar compounds target specific cancers or pathways, Taselisib's application across various solid tumors enhances its therapeutic potential.

Discovery Route Challenges in Benzoxazepine Core Synthesis

The most critical challenges emerged from the reliance on hazardous reagents throughout the synthesis [2] [5]. The discovery route necessitated the use of carbon monoxide gas, N,N-dimethylacetamide dimethyl acetal, and 1,2-dibromoethane, all of which presented severe safety and environmental concerns for large-scale production [2] [5]. Carbon monoxide, in particular, posed extreme hazards as a colorless, odorless, and tasteless gas that blocks oxygen intake by binding to hemoglobin, potentially leading to asphyxiation [22]. Additionally, carbon monoxide forms explosive mixtures with oxygen at concentrations ranging from 12.5 to 74 volume percent, creating substantial fire and explosion risks [22].

The use of 1,2-dibromoethane further complicated the process due to its significant toxicity profile [27]. This reagent presents multiple exposure pathways including inhalation, ingestion, and dermal contact, with potential for severe systemic toxicity affecting the central nervous system, respiratory system, cardiovascular system, and hepatic function [27]. Dermal contact can result in blistering, erythema, ulceration, and chemical burns [27].

While the discovery route successfully enabled the production of the first five kilograms of benzoxazepine core material, the combination of safety hazards, environmental concerns, and process inefficiencies rendered it unsuitable for large-scale manufacturing of hundreds of kilograms required for clinical development [2] [5]. The inherent limitations of this approach necessitated the development of alternative synthetic strategies that could maintain efficacy while addressing safety and scalability requirements.

| Discovery Route Parameters | Value |

|---|---|

| Steps from 3-bromophenol | 8 steps |

| Scale achieved | 5 kg benzoxazepine core |

| Key hazardous reagents | Carbon monoxide, 1,2-dibromoethane, N,N-dimethylacetamide dimethyl acetal |

| Primary limitations | Safety hazards, environmental impact, scalability constraints |

Second-Generation Regioselective Imidazole Formation

The development of the second-generation synthetic route focused on addressing the inefficiencies observed in the preparation of the imidazole component from the first-generation approach [1] [8]. The original first-generation route employed a chemoselective Negishi cross-coupling reaction between iodoimidazole and triazole components, which enabled delivery of initial kilogram quantities of the tetracyclic imidazobenzoxazepine triazole intermediate [1] [8].

However, significant inefficiencies in the preparation of the iodoimidazole intermediate prompted the development of an improved synthetic strategy [1] [8]. The second-generation route introduced a highly regioselective imidazole ring formation methodology utilizing alpha-chloroketone and aryl amidine as key building blocks [1] [8]. This convergent approach represented a substantial advancement in synthetic efficiency and regioselectivity control.

The regioselective imidazole construction process involved the reaction between alpha-chloroketone compound 11 and aryl amidine compound 12, generating imidazole intermediate 14 with high selectivity [1] [8]. This transformation eliminated the need for the problematic iodoimidazole preparation while maintaining the structural integrity required for subsequent benzoxazepine ring formation [1] [8].

A critical innovation in the second-generation route was the implementation of a one-pot, two-step synthesis for the pre-assembled N-isopropyl-3-methyl-1,2,4-triazole component [2] [5]. This streamlined approach began with isopropylhydrazine as the starting material and significantly improved process efficiency compared to previous methodologies [2] [5]. The triazole intermediate was then converted to a chloroketone derivative, which could be directly coupled with the aryl amidine in a convergent manner to establish the fluoroaryl imidazole ring system [2] [5].

The resulting imidazole intermediate 14 provided an optimal synthetic handle for the efficient installation of the seven-membered benzoxazepine ring system [1] [8]. This was accomplished through a carefully orchestrated one-pot sequence involving two-step N-alkylation followed by nucleophilic aromatic substitution tandem reactions [1] [8]. The enhanced regioselectivity and improved reaction efficiency of this approach marked a significant advancement over the discovery route methodology.

| Second-Generation Route Features | Description |

|---|---|

| Key reaction | Alpha-chloroketone + aryl amidine condensation |

| Regioselectivity | Highly regioselective imidazole formation |

| Triazole synthesis | One-pot, two-step from isopropylhydrazine |

| Ring formation | One-pot N-alkylation and nucleophilic aromatic substitution |

| Scale achievement | Kilogram quantities of key intermediate |

Optimization of Convergent Alkylation Strategies

The optimization of convergent alkylation strategies represented a pivotal advancement in taselisib synthesis, particularly in the transition from hazardous reagents to safer alternatives [2] [5]. The most significant improvement involved replacing 1,2-dibromoethane with ethylene carbonate for the installation of the seven-membered benzoxazepine ring system [2] [5]. This substitution addressed critical safety concerns while maintaining synthetic efficiency.

Ethylene carbonate emerged as a much safer alternative to 1,2-dibromoethane, eliminating the severe toxicity and environmental hazards associated with the original reagent [2] [5]. The alkylation process utilizing ethylene carbonate proceeded through a well-defined mechanism involving initial alkylation of the imidazole nitrogen, followed by intramolecular cyclization to form the benzoxazepine core [2] [5].

The convergent alkylation strategy was further refined in the late-stage process development, incorporating additional innovations for enhanced efficiency [3] [7]. The optimized route featured a highly efficient one-pot palladium-catalyzed sequence combining Miyaura borylation, Suzuki cross-coupling, and saponification reactions [3] [7]. This telescoped approach significantly reduced process complexity and improved overall synthetic efficiency.

Following the alkylation and cyclization steps, the hydroxyl group generated during the ethylene carbonate alkylation underwent nucleophilic substitution with the aryl fluoride of a second equivalent of imidazole within the same reaction vessel [2] [5]. This one-pot transformation to the carboxylic acid precursor represented a significant process intensification, reducing the number of isolation and purification steps required.

The late-stage convergent approach incorporated 1,1-carbonyldiimidazole-mediated coupling with ammonia as the final step to generate the pentacyclic taselisib structure [3] [7]. This amidation reaction proceeded with high efficiency and provided the desired product in excellent purity [3] [7]. The implementation of these convergent strategies enabled the manufacture of more than 60 kilograms of product for Phase I clinical resupply [2] [5].

The process mass intensity of the optimized convergent alkylation approach showed significant improvement compared to earlier routes [3] [7]. The streamlined synthetic sequence reduced the total mass of materials required per unit of product, contributing to more sustainable and cost-effective manufacturing processes [3] [7].

| Convergent Alkylation Optimization | Original Route | Optimized Route |

|---|---|---|

| Alkylating agent | 1,2-dibromoethane | Ethylene carbonate |

| Safety profile | High toxicity hazards | Significantly safer |

| Process steps | Multiple isolations | One-pot sequence |

| Final coupling | Standard conditions | 1,1-carbonyldiimidazole mediated |

| Scale achieved | 5 kg benzoxazepine core | 60+ kg product |

| Process mass intensity | High | Significantly decreased |

Taselisib exhibits a unique dual mechanism of action that distinguishes it from conventional phosphoinositide 3-kinase inhibitors. The compound functions as a potent and selective inhibitor of class I phosphoinositide 3-kinase, demonstrating preferential activity against the alpha, delta, and gamma isoforms while exhibiting approximately 30-fold reduced inhibition of the beta isoform [1] [2] [3]. This selective profile has earned taselisib the designation as a "beta-sparing" phosphoinositide 3-kinase inhibitor.

The primary mechanism involves targeting the adenosine triphosphate-binding pocket within the catalytic subunit of phosphoinositide 3-kinase, resulting in competitive inhibition of downstream signaling events [4] [5]. Taselisib demonstrates enhanced potency against mutant p110 alpha isoforms compared to wild-type variants, with approximately 2- to 3-fold greater activity against both helical domain and catalytic domain mutant forms [1] [6]. This selectivity translates to remarkable therapeutic specificity, as evidenced by clinical studies showing confirmed response rates of 36% in patients with PIK3CA-mutant tumors versus 0% in patients without known PIK3CA hotspot mutations [4] [7].

Beyond conventional kinase inhibition, taselisib induces selective downregulation of mutant p110 alpha protein levels through a dose-dependent and time-dependent mechanism [8] [9] [10]. This degradation process occurs preferentially in PIK3CA-mutant cells, with studies demonstrating time-dependent p110 alpha protein depletion following taselisib treatment regardless of subcellular fraction examined [8]. Mass spectrometry analysis using neo-tryptic peptides specific to the H1047R mutation confirmed that taselisib treatment resulted in selective loss of the mutant-specific peptide while preserving wild-type p110 alpha protein [8].

The enhanced therapeutic index observed with taselisib in PIK3CA-mutant tumors can be attributed to this dual mechanism. Preclinical studies utilizing HCC1954 breast cancer xenografts harboring the H1047R mutation demonstrated dose-dependent tumor growth inhibition with taselisib, achieving robust phosphoinositide 3-kinase pathway suppression based on significant reductions in phosphorylated Akt, PRAS40, and S6 ribosomal protein levels [4]. Notably, membrane-associated p110 alpha was depleted within 4 hours following a single oral dose of taselisib in individual tumors, confirming the rapid onset of the degradation mechanism [8].

Proteasome-Dependent Ubiquitination Pathways

Taselisib-induced degradation of mutant p110 alpha protein occurs through proteasome-dependent ubiquitination pathways, representing a novel mechanism for selective targeting of oncogenic proteins [8] [10] [11]. The degradation process can be attributed to enhanced ubiquitination of the mutant protein, which was confirmed through ubiquitin pull-down assays demonstrating inducible ubiquitination of mutant p110 alpha upon taselisib treatment [8].

The proteasomal nature of this degradation was established through rescue experiments utilizing MG132, a proteasome inhibitor, and ubiquitin-activating enzyme E1 inhibitors, both of which successfully prevented taselisib-induced p110 alpha degradation [8] [10]. Conversely, lysosomotropic agents failed to rescue protein degradation, confirming the specificity of the proteasomal pathway [8]. The ubiquitination signal accumulated further when cells were co-treated with MG132 to prevent proteasomal degradation, while no ubiquitinated p110 alpha was detected in cells treated with UAE1 inhibitor [8].

Cell fractionation studies revealed that taselisib-inducible ubiquitination of p110 alpha occurred preferentially in the membrane fraction, suggesting recruitment to receptor tyrosine kinase complexes [8]. This membrane localization appears critical for the degradation process, as the presence of p85 phosphoinositide 3-kinase regulatory subunit and HER2-dependent signaling enhance the degradation efficiency [8] [12].

The temporal dynamics of the ubiquitination process demonstrate distinct phases: initial ubiquitin activation occurs within hours, followed by E2/E3 ligase-mediated conjugation at 4-8 hours, proteasomal recognition at 8-24 hours, and sustained protein degradation beyond 24 hours [10]. Pulse-chase experiments revealed that mutant p110 alpha has an inherently shorter protein half-life compared to wild-type protein (approximately 9.6 hours versus 26.7 hours), which is further reduced to approximately 4 hours upon taselisib treatment [8].

Isoform Selectivity Profiling (Alpha/Delta/Gamma versus Beta-Sparing)

Taselisib demonstrates distinctive isoform selectivity that underlies its therapeutic efficacy and safety profile. Biochemical assays have established that taselisib potently inhibits phosphoinositide 3-kinase alpha, delta, and gamma isoforms with IC50 values of 0.28, 0.12, and 0.97 nanomolar, respectively [13] [14]. In contrast, the compound exhibits approximately 31-fold reduced potency against the beta isoform, with an IC50 of 8.7 nanomolar [13] [3].

This beta-sparing profile has significant therapeutic implications, particularly regarding PTEN-deficient tumors. Preclinical studies have demonstrated that PTEN loss-of-function mutations mediate resistance to alpha-selective phosphoinositide 3-kinase inhibitors through preferential activation of the p110 beta isoform [1] [15]. The reduced anti-tumor activity observed against PTEN-null tumors in taselisib studies is consistent with the understanding that PTEN signaling occurs predominantly through PIK3CB, which encodes the p110 beta subunit [4] [15].

The isoform selectivity profile distinguishes taselisib from pan-class I phosphoinositide 3-kinase inhibitors such as buparlisib and pictilisib, which target all four isoforms with similar potency [16] [3]. However, certain toxicities observed with taselisib, including colitis and pneumonitis, suggest some level of delta isoform involvement, as these effects are similar to those reported with idelalisib, a delta-specific inhibitor [4] [3].

The enhanced selectivity for mutant versus wild-type p110 alpha isoforms represents a unique feature of taselisib. Cell-based assays demonstrate that PIK3CA-mutant cell lines display an average 30-fold greater sensitivity to taselisib compared to PIK3CA wild-type cell lines [17]. Within PIK3CA wild-type populations, HER2-amplified cells show an average 18-fold greater sensitivity compared to HER2 wild-type cells, suggesting additional mechanisms of selectivity [17].

Feedback Loop Modulation in Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin Signaling

Taselisib treatment significantly impacts feedback regulatory mechanisms within the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signaling network, with both beneficial and potentially limiting effects on therapeutic efficacy [4] [18] [19]. The inhibition of phosphoinositide 3-kinase signaling releases negative feedback loops that normally suppress upstream receptor tyrosine kinase activity, leading to compensatory pathway activation [11] [18].

Studies utilizing paired tumor biopsies from patients treated with taselisib revealed decreased expression of phospho-ERK, which can be attributed to the complex feedback dynamics within oncogenic signaling pathways [4]. Initially, phosphoinositide 3-kinase inhibition activates MAP-kinase signaling through receptor tyrosine kinase activation; however, sustained MAP-kinase activation subsequently leads to negative regulation of phospho-ERK activity through dual-specificity phosphatases in receptor tyrosine kinase-activated cells [4].

The mammalian target of rapamycin complex 1 substrate ribosomal S6 protein kinase normally provides negative feedback to insulin receptor substrate 1, thereby downregulating insulin-mediated phosphoinositide 3-kinase pathway activation [18]. Taselisib-induced inhibition of this pathway removes this natural brake mechanism, potentially leading to compensatory insulin signaling and contributing to the hyperglycemia observed as a class effect of phosphoinositide 3-kinase inhibitors [4] [18].

HER2-dependent signaling represents a critical component of the feedback regulatory network affected by taselisib. The enhanced efficacy of taselisib in mutant p110 alpha degradation requires HER2-dependent mechanisms, with studies demonstrating that p85 beta regulatory subunit recruitment of p110 alpha to membrane-associated receptor complexes potentiates the degradation process [8] [12]. This dependence on receptor tyrosine kinase signaling explains why taselisib demonstrates superior activity in HER2-amplified tumor models.

The feedback loop modulation also extends to glucose metabolism, where phosphoinositide 3-kinase plays essential roles in cellular glucose uptake [4] [18]. Taselisib treatment results in decreased fluorodeoxyglucose uptake in tumor sites, consistent with pharmacodynamic modulation of glucose metabolism and serving as a biomarker of pathway inhibition [4]. This metabolic impact contributes to the hyperglycemia observed in clinical studies, which occurs in a dose-dependent manner and serves as evidence of significant phosphoinositide 3-kinase pathway inhibition [4] [7].